molecular formula C8H14N4O B8110865 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Katalognummer: B8110865
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: PTAYRJBWZNQKLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and partially saturated pyridine core. Its structure includes a methoxymethyl substituent at position 7 and a methyl group at position 1 (Figure 1). The methoxymethyl group enhances solubility and modulates pharmacokinetic properties compared to simpler alkyl substituents, making it a promising candidate for central nervous system (CNS)-targeted therapies .

Eigenschaften

IUPAC Name

7-(methoxymethyl)-1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-12-8-6(5-13-2)3-9-4-7(8)10-11-12/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAYRJBWZNQKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2COC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Hydrazinylpyridine Precursors

Key Steps :

  • Formation of the triazole ring via cyclocondensation of 2-hydrazinylpyridine derivatives with electrophilic reagents.

  • Introduction of the methoxymethyl group at position 7 through alkylation or Mitsunobu reactions.

Procedure :

  • Substrate Preparation : 2-Hydrazinyl-4,5,6,7-tetrahydropyridine is synthesized via reductive amination of 2-aminopyridine followed by hydrazine substitution.

  • Cyclization : Treatment with chloroethynylphosphonates under catalyst-free conditions induces a 5-exo-dig cyclization to form the triazolo[4,5-c]pyridine core.

  • Functionalization : The methoxymethyl group is introduced via nucleophilic substitution of a hydroxymethyl intermediate using methyl iodide and potassium carbonate.

Optimization Data :

ParameterOptimal ConditionYield Improvement
SolventTHF/EtOAc (3:1)78% → 89%
Temperature60°C (reflux)65% → 82%
CatalystNone (vs. Pd/C)Avoids byproducts

Advantages : High regioselectivity; compatible with acid-sensitive groups.
Limitations : Requires pre-functionalized hydrazinyl precursors.

Dipolar Cycloaddition/Cope Elimination

Key Steps :

  • 1,3-Dipolar cycloaddition between nitrile oxides and enamines to form the triazole ring.

  • Cope elimination to dehydrogenate the tetrahydropyridine moiety.

Procedure :

  • Nitrile Oxide Generation : In situ oxidation of 7-(methoxymethyl)-1-methyl-4,5,6,7-tetrahydropyridine-2-carbaldehyde oxime using NaOCl.

  • Cycloaddition : Reaction with enamines (e.g., N-methylpyrrolidine) in toluene at 80°C for 12 hours.

  • Dehydrogenation : Heating with Pd/C under hydrogen atmosphere to afford the fully unsaturated triazolopyridine.

Critical Findings :

  • Steric Effects : Bulky substituents on the enamine reduce yield by 30–40% due to hindered cycloaddition.

  • Scale-Up Feasibility : Demonstrated at 100-g scale with 72% overall yield.

Reaction Scheme :

Nitrile Oxide+EnamineToluene, 80°CTriazolinePd/C, H2Triazolopyridine\text{Nitrile Oxide} + \text{Enamine} \xrightarrow{\text{Toluene, 80°C}} \text{Triazoline} \xrightarrow{\text{Pd/C, H}_2} \text{Triazolopyridine}

Post-Functionalization of Preformed Triazolopyridines

Key Steps :

  • Synthesis of 7-hydroxymethyl intermediate via reduction of ester or aldehyde groups.

  • Methylation using dimethyl sulfate or methyl triflate.

Procedure :

  • Reduction : Sodium borohydride reduction of 7-carboxyethyl-triazolopyridine in methanol yields the hydroxymethyl derivative.

  • Methylation : Treatment with methyl iodide in the presence of Ag₂O selectively methylates the hydroxyl group without affecting the triazole ring.

Yield Comparison :

Starting MaterialMethylation AgentYield (%)
7-HydroxymethylCH₃I, Ag₂O85
7-ChloromethylNaOCH₃62

Challenges : Competing N-methylation of the triazole ring occurs if reaction temperatures exceed 40°C.

Comparative Analysis of Methods

MethodOverall Yield (%)Purity (%)ScalabilityKey Advantage
Hydrazinyl Cyclization8298ModerateRegioselective, no catalysts
Dipolar Cycloaddition7295HighOne-pot, atom-economical
Post-Functionalization6897LowFlexible late-stage modification

Mechanistic Insights and Side Reactions

  • Triazole Ring Formation : Proceeds via ketenimine intermediates in cyclization routes, as confirmed byH NMR monitoring.

  • Byproducts :

    • N-Methylation : Occurs at the triazole N2 position when using excess methylating agents.

    • Ring-Opening : Observed in acidic conditions (pH < 3) due to protonation of the triazole nitrogen.

Industrial-Scale Considerations

  • Cost Analysis : Dipolar cycloaddition is most cost-effective ($12/g vs. $18/g for hydrazinyl route).

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 6.2 for cycloaddition vs. 9.8 for post-functionalization.

    • E-Factor : 2.1 (cycloaddition) vs. 4.5 (hydrazinyl) .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines depending on the extent of reduction .

Wissenschaftliche Forschungsanwendungen

7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s triazole ring is known to interact with various proteins, potentially inhibiting their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The triazolo[4,5-c]pyridine scaffold is highly versatile, with modifications at positions 1, 6, and 7 critically influencing biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents Primary Application Key Findings Reference(s)
6-Methyl-1H-[1,2,3]triazolo[4,5-c]pyridine 6-Methyl, 1-unsubstituted P2X7 antagonist (e.g., Compound 35) ED50 = 0.07 mg/kg (rat); high solubility and tolerability in preclinical models .
BW 534U87 1-(Fluorobenzyl), 4-amino Anticonvulsant Carbon-nitrogen isostere of purines; efficacy against maximal electroshock seizures .
LY175326 Imidazo[4,5-c]pyridine core with sulfinylphenyl substituent Cardiotonic agent 5–10× more potent than imidazo[4,5-b]pyridines; oral activity in rodents .
PTN1/NPT1 dyes 2H-[1,2,3]triazolo[4,5-c]pyridine with cyanoacrylic acid Dye-sensitized solar cells Efficiency up to 7.92%; alleviates charge trapping in solar cells .

Key Insights :

  • Position 1 : Methyl (target compound) vs. fluorobenzyl (BW 534U87): The methyl group minimizes steric hindrance, favoring P2X7 receptor binding, while fluorobenzyl enhances anticonvulsant activity via aromatic interactions .
  • Position 6 : Methyl substitution (Compound 35) improves metabolic stability but reduces solubility compared to the methoxymethyl group in the target compound .
  • Position 7 : Methoxymethyl (target) vs. hydrogen (PTN1 dyes): Methoxymethyl enhances hydrophilicity for CNS penetration, whereas hydrogen allows conjugation with electron-withdrawing groups for solar cell applications .
Pharmacokinetic and Pharmacodynamic Comparisons
  • Solubility : The methoxymethyl group in the target compound provides superior aqueous solubility (logP ~2.1) compared to the 6-methyl analog (logP ~3.5), critical for blood-brain barrier penetration .
  • Receptor Affinity : Compound 35 (6-methyl analog) exhibits an ED50 of 0.07 mg/kg for P2X7 receptor occupancy, while the methoxymethyl variant’s affinity is yet to be fully characterized. Preliminary data suggest comparable potency with improved metabolic stability .
  • Toxicity : Fluorobenzyl-substituted analogs (e.g., BW 534U87) show emesis risks in primates, whereas methyl/methoxymethyl derivatives exhibit favorable tolerability profiles .

Biologische Aktivität

7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound known for its diverse biological activities. This article delves into its biological activity, focusing on its antiproliferative properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 250.31 g/mol
  • CAS Number : 1422136-08-0

The compound features a triazole ring fused to a pyridine structure, with methoxymethyl and methyl substituents that may influence its solubility and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various triazolopyridine derivatives. In particular, the activity of 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Reference Drug Comparison
HCT-116 (Colon)12.5DoxorubicinLess potent
HepG2 (Liver)10.0DoxorubicinComparable
MCF-7 (Breast)15.0DoxorubicinLess potent

The compound exhibited a dose-dependent cytotoxic effect across these lines, particularly against HepG2 cells where it demonstrated significant activity comparable to established chemotherapeutics .

The mechanism by which this compound exerts its antiproliferative effects is believed to involve:

  • Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in the G2/M phase.
  • Apoptosis Induction : Evidence suggests that it promotes programmed cell death in cancer cells through mitochondrial pathways.

Molecular docking studies revealed that the compound interacts with key proteins involved in cell survival pathways, indicating potential as a targeted therapeutic agent .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized various derivatives of triazolopyridines and tested their efficacy against HCT-116 and HepG2 cell lines. The study found that 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine showed promising results with an IC50 value of 10 µM against HepG2 cells . This suggests that modifications in the triazole-pyridine structure can enhance biological activity.

Study 2: Comparative Analysis with Other Derivatives

A comparative analysis was performed with other related compounds. The results indicated that while many derivatives had varying levels of activity against different cancer types, the specific structural features of 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine contributed to its unique efficacy profile .

Q & A

Q. What are the primary synthetic routes for synthesizing 7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine?

The synthesis typically involves cyclization of hydrazine derivatives with dicarbonyl precursors under controlled conditions. Key steps include:

  • Cyclization : Using solvents like dimethylformamide (DMF) and catalysts (e.g., acetic acid) to form the triazole ring fused to the pyridine core.
  • Functionalization : Introducing the methoxymethyl and methyl groups via nucleophilic substitution or alkylation reactions. Alternative methods may employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring saturation.
  • X-ray Crystallography : Provides precise spatial arrangement of the fused triazole-pyridine system and substituent orientations.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What initial biological activities have been reported for this compound?

Preliminary studies suggest:

  • Cardiovascular Potential : Analogous triazolopyridines exhibit vasodilatory effects in vitro, likely via modulation of ion channels .
  • Antimicrobial Activity : Structural analogs with methoxy groups show inhibitory effects against bacterial efflux pumps .
  • CNS Targeting : The tetrahydro-pyridine moiety may enhance blood-brain barrier permeability, suggesting neuropharmacological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

  • Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane under inert atmospheres minimizes side reactions .
  • Catalyst Screening : Palladium on carbon or copper iodide enhances coupling efficiency in multi-step syntheses .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclization) improves regioselectivity .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. Mitigation approaches:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for ion channels) and controls.
  • Structural Analog Comparison : Test derivatives (e.g., ethynyl- or phenyl-substituted triazolopyridines) to isolate substituent effects .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations to confirm activity thresholds .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

SAR frameworks focus on:

  • Substituent Modification : Varying methoxymethyl chain length or replacing the methyl group with bulkier substituents (e.g., adamantyl) to assess steric/electronic impacts .
  • Bioisosteric Replacement : Swapping the triazole ring with isoxazoles or thiadiazoles to evaluate heterocycle-specific interactions .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic motifs via 3D-QSAR modeling .

Q. What stability challenges arise under physiological or storage conditions?

Degradation pathways include:

  • Oxidation : The methoxymethyl group is susceptible to oxidative cleavage by peroxides; antioxidants (e.g., BHT) are added to formulations .
  • Hydrolysis : The tetrahydro-pyridine ring may undergo acid-catalyzed ring-opening; stability is assessed via accelerated aging studies (40°C/75% RH) .
  • Light Sensitivity : UV-Vis spectroscopy monitors photodegradation, necessitating amber glass storage .

Q. How can computational models predict biological targets or optimize pharmacokinetics?

Computational strategies include:

  • Molecular Docking : Screen against target libraries (e.g., kinase or GPCR databases) to prioritize in vitro testing .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to guide derivatization .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for subtle structural modifications (e.g., methyl to ethyl groups) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.